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molecular formula C9H6Cl2N2O2 B8791930 5-(3,4-Dichlorophenyl)imidazolidine-2,4-dione CAS No. 74311-02-7

5-(3,4-Dichlorophenyl)imidazolidine-2,4-dione

Cat. No. B8791930
M. Wt: 245.06 g/mol
InChI Key: UZHGPHDIPRADRK-UHFFFAOYSA-N
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Patent
US07276511B2

Procedure details

3,4-Dichlorobenzaldehyde (500 g), potassium cyanide (279 g), and ammonium carbonate (824 g) were dissolved in a solvent mixture of ethanol (1.25 L) and water (1.25 L), followed by stirring at an internal temperature of 60 to 65° C. for 1 hour. The reaction mixture was left to cool to room temperature, and ethanol was evaporated under reduced pressure. Water was added to the residue, followed by filtration and drying, to thereby give the title compound (900 g). The title compound was used in the next step without further purification.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
279 g
Type
reactant
Reaction Step One
Quantity
824 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
reactant
Reaction Step One
Name
Quantity
1.25 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=O.[C-]#N.[K+].[C:14](=[O:17])([O-])[O-].[NH4+:18].[NH4+:19].[CH2:20]([OH:22])C>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]2[NH:19][C:20](=[O:22])[NH:18][C:14]2=[O:17])[CH:7]=[CH:8][C:9]=1[Cl:10] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
279 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
824 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
1.25 L
Type
reactant
Smiles
C(C)O
Name
Quantity
1.25 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
by stirring at an internal temperature of 60 to 65° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
ethanol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1C(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 900 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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